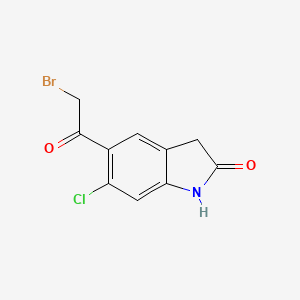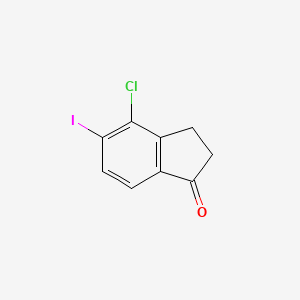
(4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring, a tetrazine ring, and a phenylmethanamine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the tetrazine ring through cyclization reactions, followed by the introduction of the pyridine and phenylmethanamine groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
(4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe or ligand in various biochemical assays. Its ability to interact with specific biomolecules makes it valuable for studying biological pathways and mechanisms.
Medicine
In medicine, this compound has potential applications in drug development. Its interactions with biological targets can be exploited to design new therapeutic agents for treating various diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with unique properties. Its versatility makes it suitable for use in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (4-(6-(Pyridin-2-yl)-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The compound’s structure allows it to bind to specific receptors or enzymes, influencing their activity and function.
Properties
Molecular Formula |
C14H13ClN6 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
[4-(6-pyridin-2-yl-1,2,4,5-tetrazin-3-yl)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C14H12N6.ClH/c15-9-10-4-6-11(7-5-10)13-17-19-14(20-18-13)12-3-1-2-8-16-12;/h1-8H,9,15H2;1H |
InChI Key |
VLMIPBKMULQYPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C(N=N2)C3=CC=C(C=C3)CN.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 2-oxospiro[indoline-3,3'-pyrrolidine]-1-carboxylate](/img/structure/B11837260.png)




![1H-Indole-2-carboxylic acid, 5-[2-[(methylamino)sulfonyl]ethyl]-3-(4-pyridinyl)-, methyl ester](/img/structure/B11837285.png)



![5-Iodo-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B11837302.png)

![N'-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]cyclohexanecarbohydrazide](/img/structure/B11837312.png)


